Kinase Inhibition Profile: Divergence from the Unsubstituted Parent Scaffold
The unsubstituted parent compound, N-phenyl-1H-indazole-3-carboxamide (CAS 23706-99-2), exhibits FLT3 inhibition with IC50 = 350 nM and CDK2/cyclin A inhibition with IC50 = 3000 nM [1]. The 5-phenethyl group of the target compound introduces an additional aromatic ring system that, by class-level SAR precedent, is expected to increase kinase ATP-pocket occupancy and lipophilicity (estimated ΔcLogP ≈ +2.5 relative to the parent) . However, no direct measurement of kinase inhibition for the specific 5-phenethyl derivative has been reported; the quantitative difference from the parent scaffold remains uncharacterized.
| Evidence Dimension | Kinase inhibition (FLT3) |
|---|---|
| Target Compound Data | Not determined – no published data |
| Comparator Or Baseline | N-phenyl-1H-indazole-3-carboxamide: FLT3 IC50 = 350 nM |
| Quantified Difference | Not quantifiable; predicted direction of effect based on SAR class trends |
| Conditions | FLT3: human N-terminal GST-tagged cytoplasmic domain (564–993 residues) expressed in baculovirus; fluorescence detection |
Why This Matters
Procurement for kinase-focused programs must account for the uncharacterized shift in potency and selectivity introduced by the 5-phenethyl group; users cannot assume retention of the parent compound's FLT3 activity.
- [1] BindingDB. BDBM24634: N-phenyl-1H-indazole-3-carboxamide. FLT3 IC50 350 nM; CDK2 IC50 3000 nM. https://bdb8.ucsd.edu View Source
